Fmoc-Gly3-Val-Cit-PAB
Description
Evolution of Cleavable Linker Systems in Targeted Therapeutics
The development of linker technology has progressed from simple, often unstable designs to highly sophisticated systems engineered to respond to specific physiological cues. Early iterations of linkers, such as acid-labile hydrazones, were designed to cleave within the acidic environment of endosomes and lysosomes. drug-dev.comcam.ac.uk However, these often suffered from instability in the slightly acidic tumor microenvironment or during circulation, leading to off-target toxicity. drug-dev.com
This led to the exploration of other cleavage mechanisms, including disulfide linkers that are susceptible to the reducing environment within cells and, more prominently, enzyme-cleavable linkers. biosynth.comcam.ac.uk Enzyme-cleavable linkers, particularly those incorporating peptide sequences, have gained significant traction due to their enhanced stability in plasma and their reliance on enzymes that are overexpressed in tumor cells. creativebiolabs.netresearchgate.net The progression to peptide-based linkers, such as those containing the Val-Cit (valine-citrulline) motif, marked a significant advancement, offering improved stability and a more controlled release mechanism. creativebiolabs.netnih.gov These dipeptide linkers are efficiently cleaved by lysosomal proteases like cathepsin B, which are often found in high concentrations within cancer cells. creativebiolabs.netmedchemexpress.com
Significance of Multicomponent Linkers in Bioconjugate Design
The effectiveness of a linker is often enhanced by incorporating multiple functional units, creating a multicomponent architecture. These linkers are designed to provide a range of functionalities beyond simple conjugation. A well-designed multicomponent linker influences the solubility, stability, and pharmacokinetic profile of the entire bioconjugate. biosynth.comnih.gov
A key feature of many advanced linkers is the inclusion of a self-immolative spacer. creativebiolabs.net This component is crucial for ensuring that the released drug is in its fully active, unmodified form. Following the enzymatic cleavage of the primary cleavable site, the self-immolative spacer undergoes a spontaneous chemical breakdown, liberating the payload. The p-aminobenzyl alcohol (PAB) group is a widely used self-immolative spacer that, upon cleavage of the adjacent peptide, releases the drug. creativebiolabs.net The integration of these different components ensures that the linker remains inert in circulation but becomes activated specifically within the target cell environment. vulcanchem.com
Overview of Fmoc-Gly3-Val-Cit-PAB within Contemporary Linker Chemistry Research
This compound is a prime example of a sophisticated, multicomponent, cleavable linker used in the synthesis of ADCs. medchemexpress.comlabclinics.comcreative-biolabs.com This linker integrates several key features that are at the forefront of modern bioconjugation chemistry.
The core of this linker is the Val-Cit dipeptide, which is selectively recognized and cleaved by cathepsin B, a protease overexpressed in the lysosomes of many cancer cells. medchemexpress.comvulcanchem.com This enzymatic trigger ensures that the payload is released preferentially within the target cells. The Gly3 (triglycine) portion of the linker can act as a hydrophilic spacer, potentially influencing the solubility and pharmacokinetic properties of the resulting ADC.
The p-aminobenzyl (PAB) group serves as the self-immolative spacer. creativebiolabs.net Once cathepsin B cleaves the amide bond between citrulline and PAB, a cascade of electronic rearrangements leads to the release of the attached drug. medchemexpress.comvulcanchem.com The Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS). vulcanchem.com Its presence indicates that this linker is a synthetic intermediate, ready for the attachment of a payload and subsequent deprotection and conjugation to a targeting antibody. The synthesis of such complex linkers is typically achieved through SPPS, which allows for the precise, stepwise assembly of the amino acid and spacer components. vulcanchem.com
The combination of a specific enzymatic cleavage site, a self-immolative spacer, and a flexible peptide chain makes this compound a valuable tool in the development of next-generation targeted therapies. creativebiolabs.netbiosyn.com
Compound Information Table
| Compound Name | Role/Function |
| This compound | A cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.comlabclinics.comcreative-biolabs.com |
| Valine-Citrulline (Val-Cit) | A dipeptide sequence specifically cleaved by the lysosomal enzyme cathepsin B. creativebiolabs.netmedchemexpress.com |
| p-Aminobenzyl Alcohol (PAB) | A self-immolative spacer that releases the drug payload after enzymatic cleavage. creativebiolabs.net |
| Fluorenylmethyloxycarbonyl (Fmoc) | A protecting group for the amine, typically removed during the final stages of ADC synthesis. vulcanchem.com |
| Triglycine (B1329560) (Gly3) | A peptide chain that can function as a spacer element. |
| Cathepsin B | A lysosomal protease often overexpressed in cancer cells that cleaves the Val-Cit linker. medchemexpress.comvulcanchem.comnih.gov |
| Monomethyl Auristatin E (MMAE) | A potent cytotoxic agent (payload) often used in ADCs with Val-Cit linkers. creativebiolabs.net |
| Doxorubicin | A chemotherapeutic agent that has been used as a payload in ADCs with peptide linkers. creativebiolabs.net |
| Trastuzumab emtansine (Kadcyla®) | An FDA-approved ADC that utilizes a stable thioether linker. drug-dev.com |
| Brentuximab vedotin (Adcetris®) | An FDA-approved ADC that incorporates a Val-Cit cleavable linker. drug-dev.comcreativebiolabs.net |
Key Research Findings for Fmoc-Protected Peptide Linkers
| Feature | Description | Research Insight |
| Synthesis | The linker is assembled using solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids and the PAB spacer onto a resin support. vulcanchem.com | SPPS enables the creation of complex, multi-component linkers with high purity. vulcanchem.com |
| Cleavage Mechanism | The Val-Cit dipeptide is specifically cleaved by the lysosomal protease cathepsin B, which is overexpressed in many tumor cells. medchemexpress.comvulcanchem.com | This targeted cleavage mechanism minimizes premature drug release in the bloodstream and enhances payload delivery within cancer cells. biosynth.comcreativebiolabs.net |
| Self-Immolation | Following enzymatic cleavage of the Val-Cit bond, the PAB spacer undergoes spontaneous 1,6-elimination to release the unmodified cytotoxic drug. creativebiolabs.netvulcanchem.com | The self-immolative nature of the PAB spacer is critical for ensuring the released drug is fully active. creativebiolabs.net |
| Stability | Peptide linkers like Val-Cit demonstrate excellent stability in serum, as the proteases responsible for their cleavage have low activity in the blood. creativebiolabs.net | High plasma stability is crucial for reducing off-target toxicity and ensuring the ADC reaches the tumor site intact. biosynth.comdrug-dev.com |
| Fmoc Protection | The Fmoc group protects the N-terminus during synthesis and is typically removed with a base like piperidine (B6355638) before conjugation to the antibody or payload. vulcanchem.comsigmaaldrich.com | The use of the Fmoc protecting group is a standard and efficient strategy in modern peptide synthesis. sigmaaldrich.com |
Structure
2D Structure
Properties
Molecular Formula |
C39H48N8O9 |
|---|---|
Molecular Weight |
772.8 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[[2-[[2-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C39H48N8O9/c1-23(2)35(37(53)46-31(12-7-17-41-38(40)54)36(52)45-25-15-13-24(21-48)14-16-25)47-34(51)20-43-32(49)18-42-33(50)19-44-39(55)56-22-30-28-10-5-3-8-26(28)27-9-4-6-11-29(27)30/h3-6,8-11,13-16,23,30-31,35,48H,7,12,17-22H2,1-2H3,(H,42,50)(H,43,49)(H,44,55)(H,45,52)(H,46,53)(H,47,51)(H3,40,41,54)/t31-,35-/m0/s1 |
InChI Key |
ANTAWRUQHZQAGZ-ZJJOJAIXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Molecular Dissection and Structural Significance of Fmoc Gly3 Val Cit Pab
Role of the Fmoc Protecting Group in Synthetic Strategies
The Fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, serving as a temporary shield for the primary amine of an amino acid. ontosight.ai Its principal role is to prevent unwanted side reactions during the sequential addition of amino acids to a growing peptide chain, a process central to solid-phase peptide synthesis (SPPS). ontosight.aiamericanpeptidesociety.org
The Fmoc group's popularity stems from its base-lability; it can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org This is a significant advantage over other protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group, as the deprotection conditions for Fmoc are less harsh and less likely to degrade sensitive peptide sequences. americanpeptidesociety.org This mild deprotection process minimizes side reactions and allows for the efficient synthesis of long and complex peptides. americanpeptidesociety.org
Key Characteristics of the Fmoc Protecting Group:
| Feature | Description | Reference |
| Protection | Temporarily blocks the α-amino group of amino acids. | ontosight.ai |
| Cleavage Condition | Removed by a weak base, commonly piperidine. | ontosight.aiwikipedia.org |
| Compatibility | Compatible with acid-labile side-chain protecting groups and resin linkers. | wikipedia.org |
| Monitoring | The deprotection byproduct is UV-active, allowing for reaction monitoring. | wikipedia.org |
Functional Contribution of the Glycine (B1666218) Trimer (Gly3) Spacer to Linker Conformation and Flexibility
The triglycine (B1329560) (Gly3) segment within the Fmoc-Gly3-Val-Cit-PAB molecule acts as a flexible spacer or linker. In the context of larger biomolecular conjugates, such as ADCs, spacers are crucial for connecting different functional domains without interfering with their individual activities. iris-biotech.de
Glycine, being the smallest amino acid with only a hydrogen atom as its side chain, imparts a high degree of conformational flexibility to the peptide backbone. iris-biotech.de This flexibility, stemming from a wide range of permissible phi (φ) and psi (ψ) dihedral angles, allows the linker to adopt various conformations. iris-biotech.de This is particularly important in ensuring that the other components of the molecule, such as the protease recognition sequence and the self-immolative moiety, are accessible to their respective biological targets.
The Valine-Citrulline Dipeptide Motif as a Protease Recognition Sequence
The dipeptide sequence Valine-Citrulline (Val-Cit) is a critical component of this compound, serving as a specific recognition site for certain proteases, most notably cathepsin B. iris-biotech.de Cathepsin B is a lysosomal cysteine protease that is often overexpressed in the microenvironment of tumors and within cancer cells. This differential expression makes the Val-Cit motif an excellent trigger for the selective release of a payload in a cancerous environment, while remaining stable in normal tissues and circulation. nih.govgoogle.com
The Val-Cit linker has been extensively validated and is utilized in several clinically approved ADCs. mdpi.com Its design is based on studies that identified specific dipeptide sequences susceptible to cleavage by cathepsin B. The combination of a hydrophobic amino acid at the P2 position (Valine) and a hydrophilic residue at the P1 position (Citrulline) was found to be optimal for both plasma stability and efficient enzymatic cleavage. mdpi.com Upon internalization into a target cell, the ADC is trafficked to the lysosome, where the acidic environment and high concentration of cathepsin B lead to the cleavage of the amide bond C-terminal to the citrulline residue. iris-biotech.denih.gov
Mechanism and Importance of the para-Aminobenzyl (PAB) Self-Immolative Moiety
The para-aminobenzyl (PAB) group is a self-immolative spacer, a chemical entity designed to spontaneously decompose and release a payload following a specific triggering event. In the context of this compound, the trigger is the enzymatic cleavage of the Val-Cit linker by cathepsin B. unirioja.es
Once the amide bond of the Val-Cit dipeptide is hydrolyzed, a free amine is generated on the PAB moiety. This free amine initiates a spontaneous 1,6-electronic cascade elimination reaction. mdpi.comnih.gov This intramolecular rearrangement results in the release of the attached molecule (in a complete ADC, this would be the cytotoxic drug) and the formation of an unstable intermediate, aza-quinone methide, which then decomposes. mdpi.com
The self-immolative nature of the PAB spacer is crucial because it ensures the "traceless" release of the payload in its active form, without any residual linker fragments that could hinder its efficacy. iris-biotech.de This mechanism allows for a clean and efficient release of the drug directly at the site of action, enhancing the targeted therapeutic effect. The efficiency of this self-immolation can be influenced by the electronic properties of the payload being released. nih.gov
Synthetic Methodologies and Chemical Modifications of Fmoc Gly3 Val Cit Pab and Analogues
Solid-Phase Peptide Synthesis (SPPS) Strategies for Fmoc-Gly3-Val-Cit-PAB Elaboration
Solid-phase peptide synthesis (SPPS) is the cornerstone for the construction of this compound. vulcanchem.com This method allows for the stepwise assembly of the peptide chain on a solid support, facilitating purification and handling. nih.govmdpi.com The process generally begins with the attachment of the C-terminal amino acid to a resin, followed by sequential coupling of the remaining amino acids.
Fmoc-based Chemistry for Peptide Segment Assembly
The synthesis of the peptide backbone of this compound relies heavily on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. vulcanchem.com The Fmoc group serves as a temporary protecting group for the N-terminal amine of the growing peptide chain. vulcanchem.comhilarispublisher.com Its removal, a process called deprotection, is typically achieved using a mild base, most commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). vulcanchem.comuninsubria.it This exposes the free amine, which is then ready to be coupled with the next Fmoc-protected amino acid in the sequence.
The sequential addition of the amino acids—citrulline, valine, and three glycine (B1666218) residues—is carried out in this manner. vulcanchem.com The choice of Fmoc as the protecting group is advantageous due to its stability under the coupling conditions and its clean removal, which minimizes side reactions. nih.govhilarispublisher.com The tri-glycine (Gly3) segment provides flexibility to the linker, while the valine-citrulline (Val-Cit) dipeptide is designed as a substrate for specific enzymes. vulcanchem.commdpi.com
Coupling Reagents and Conditions in Peptide-PAB Linker Synthesis
The formation of the amide bond between the growing peptide chain and the p-aminobenzyl (PAB) linker is a critical step that requires efficient coupling reagents. peptide.com These reagents activate the carboxylic acid group of the incoming amino acid, facilitating its reaction with the free amine on the resin-bound peptide. bachem.com
Commonly used coupling reagents in the synthesis of peptide-PAB linkers include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as aminium/uronium salts such as HBTU, HATU, and HCTU. peptide.combachem.compeptide.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its safer alternatives are often included to suppress racemization and improve coupling efficiency. bachem.compeptide.com The choice of coupling reagent and reaction conditions, such as solvent and temperature, can significantly impact the yield and purity of the final product. iris-biotech.degyrosproteintechnologies.com For instance, HATU is recognized for its high efficiency, especially in sterically hindered couplings. merckmillipore.comnih.gov
Table 1: Common Coupling Reagents in Peptide Synthesis
| Coupling Reagent | Type | Key Features |
|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | Popular and cost-effective, but the byproduct (DCU) is poorly soluble. bachem.compeptide.com |
| DIC (Diisopropylcarbodiimide) | Carbodiimide | Similar to DCC, but the urea (B33335) byproduct is more soluble. peptide.comiris-biotech.de |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Water-soluble, making it useful for solution-phase and aqueous couplings. bachem.comiris-biotech.de |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium/Uronium Salt | Highly efficient with low racemization, especially with HOBt. peptide.commerckmillipore.com |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium/Uronium Salt | Considered a "gold standard" for difficult couplings due to high reactivity. iris-biotech.demerckmillipore.com |
| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Effective for standard couplings and can be used for cyclization. bachem.compeptide.com |
Stereochemical Control and Purity Considerations in Linker Synthesis
Maintaining the correct stereochemistry of the amino acids is paramount during the synthesis of this compound, as even minor amounts of epimerization can lead to impurities that are difficult to separate and may affect the biological activity of the final conjugate. hilarispublisher.comacs.org Racemization can occur during the activation step of the amino acid in the coupling reaction. peptide.com The use of coupling additives like HOBt or HOAt helps to minimize this side reaction. bachem.compeptide.com Strategic disconnections in the synthetic route, for example at a glycine residue which is not chiral, can also be employed to reduce the risk of epimerization. acs.org
The purity of the final linker is critical for its intended application in ADCs. hilarispublisher.com Impurities can arise from incomplete reactions (deletion or truncation sequences), side reactions during synthesis, or incomplete deprotection of protecting groups. gyrosproteintechnologies.com Therefore, rigorous purification, typically using reversed-phase high-performance liquid chromatography (RP-HPLC), is essential to obtain a product with high purity. gyrosproteintechnologies.comtandfonline.com The final purity is often assessed by analytical RP-HPLC and mass spectrometry. gyrosproteintechnologies.com Regulatory authorities have established guidelines for the acceptable levels of impurities in peptide-based pharmaceuticals. hilarispublisher.com
Diversification of this compound through Modular Synthesis
The modular nature of this compound allows for the synthesis of a diverse range of analogues. vulcanchem.com This modular approach enables the systematic modification of each component—the peptide sequence, the PAB spacer, and the protecting groups—to optimize the linker's properties. reddit.comyoutube.com For example, the peptide sequence can be altered to change its cleavage specificity for different proteases. tandfonline.com
By treating the peptide and linker components as individual building blocks, a library of linker analogues can be generated. diva-portal.org This strategy facilitates the exploration of structure-activity relationships and the development of linkers with improved stability, solubility, and cleavage kinetics. The ability to introduce different functionalities at various points in the molecule allows for the attachment of different payloads or targeting moieties, highlighting the versatility of this synthetic approach. mdpi.com
Enzymatic Cleavage Dynamics of Valine Citrulline Pab Linkers
Protease Substrate Specificity of the Valine-Citrulline Dipeptide
The Val-Cit dipeptide sequence is not arbitrary; it has been selected for its susceptibility to cleavage by specific proteases that are overexpressed in the lysosomal compartments of tumor cells. acrobiosystems.comencyclopedia.pub While initially thought to be a substrate primarily for a single enzyme, subsequent research has revealed a more complex picture of its processing by a range of proteases.
Cathepsin Family Proteases and Their Recognition of Val-Cit
The Val-Cit linker is widely recognized as a substrate for lysosomal cysteine proteases of the cathepsin family. acrobiosystems.comnih.gov Cathepsin B, in particular, was initially identified as the principal enzyme responsible for cleaving the amide bond between citrulline and the PAB spacer. tcichemicals.comtcichemicals.commedchemexpress.com This cleavage is a critical step, initiating a self-immolative cascade that results in the release of the active drug. encyclopedia.pubnih.govresearchgate.net
However, further investigations, including gene knockout studies, have demonstrated that the processing of Val-Cit linkers is not exclusively dependent on Cathepsin B. encyclopedia.pubnih.govpreprints.org Other members of the cathepsin family, such as Cathepsin K, Cathepsin L, and Cathepsin S, have also been shown to be involved in the cleavage mechanism. acrobiosystems.comencyclopedia.pubnih.govnih.gov This broader substrate sensitivity suggests a degree of redundancy within the lysosomal protease population, ensuring robust payload release even if the activity of a single cathepsin is diminished. aacrjournals.org Despite the faster hydrolysis of other dipeptides like Phenylalanine-Lysine by isolated Cathepsin B, the cleavage rates of Val-Cit were comparable when incubated in rat liver lysosomal extracts, indicating the contribution of multiple lysosomal enzymes. cam.ac.uk
The specificity of different cathepsins for the Val-Cit linker can be influenced by modifications to the dipeptide. For instance, replacing the valine residue with a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) moiety was found to create a linker that is more selectively hydrolyzed by Cathepsin B. nih.govresearchgate.netu-tokyo.ac.jp In intracellular cleavage studies, drug release from these cBu-Cit linkers was significantly inhibited by a Cathepsin B inhibitor (over 75%), whereas inhibitors for Cathepsin K had a minimal effect. acrobiosystems.comnih.gov This contrasts with the traditional Val-Cit linker, which showed more resistance to single-protease inhibitors. nih.gov
Table 1: Cathepsin Family Protease Specificity for Val-Cit and Analogs
| Protease Family | Specific Enzyme(s) | Role in Cleavage of Val-Cit | Observations |
|---|---|---|---|
| Cysteine Proteases | Cathepsin B | Initially considered the primary enzyme for cleaving the Cit-PAB bond. tcichemicals.comtcichemicals.commedchemexpress.com | Overexpressed in many cancer cells. nih.govvulcanchem.com |
| Cysteine Proteases | Cathepsin K, L, S | Also involved in the cleavage of the Val-Cit linker. acrobiosystems.comencyclopedia.pubnih.govnih.gov | Demonstrates redundancy in the lysosomal cleavage pathway. aacrjournals.org |
| Cysteine Proteases | Cathepsin B | Shows enhanced specificity for cBu-Cit linkers compared to Val-Cit. nih.govresearchgate.netu-tokyo.ac.jp | Cleavage of cBu-Cit is significantly inhibited by Cathepsin B inhibitors. acrobiosystems.comnih.gov |
Involvement of Non-Cathepsin Enzymes in Linker Processing
While cathepsins are the primary drivers of intracellular linker cleavage, the stability of the Val-Cit moiety can be compromised by the activity of non-target enzymes, particularly in the extracellular environment and in certain preclinical models. adcreview.comresearchgate.net In rodent plasma, the Val-Cit linker has been shown to be susceptible to premature cleavage by carboxylesterase 1c (Ces1c). nih.govnih.govaacrjournals.org This serine hydrolase can hydrolyze the linker, leading to off-target drug release and potentially impacting the accuracy of preclinical efficacy and safety assessments. nih.govcam.ac.ukaacrjournals.org
Another non-cathepsin enzyme implicated in the cleavage of Val-Cit linkers is human neutrophil elastase, a serine protease. adcreview.comnih.gov This enzyme has been shown to cleave the amide bond between valine and citrulline, which can contribute to premature payload release and is a suspected factor in the neutropenia observed with some ADCs. adcreview.comresearchgate.netnih.gov The susceptibility to these non-target enzymes highlights the importance of linker design in achieving a favorable therapeutic index.
Table 2: Non-Cathepsin Enzymes Affecting Val-Cit Linker Stability
| Enzyme | Enzyme Class | Source/Location | Effect on Val-Cit Linker |
|---|---|---|---|
| Carboxylesterase 1c (Ces1c) | Serine Hydrolase | Rodent Plasma | Premature cleavage, leading to off-target toxicity in preclinical models. nih.govnih.govaacrjournals.org |
| Neutrophil Elastase | Serine Protease | Human Neutrophils | Cleavage between Val and Cit, contributing to premature payload release and potential side effects. adcreview.comnih.govresearchgate.netnih.gov |
| β-Galactosidase | Glycosidase | Overexpressed in some tumors | Can be used in novel linker designs for targeted cleavage. acrobiosystems.comnih.gov |
Mechanistic Elucidation of Amide Bond Hydrolysis within the Val-Cit Moiety
The enzymatic cleavage of the Val-Cit-PAB linker is a hydrolytic reaction that targets the amide bond between the citrulline residue and the p-aminobenzyl alcohol (PAB) spacer. tcichemicals.comtcichemicals.comencyclopedia.pubresearchgate.netpreprints.org This reaction is catalyzed by the active site of a protease, most notably Cathepsin B. The process is initiated by a nucleophilic attack on the carbonyl carbon of the amide bond. vulcanchem.com
Upon successful hydrolysis of the Cit-PAB amide bond, the PAB moiety becomes unstable and undergoes a spontaneous 1,6-elimination reaction. encyclopedia.pubnih.govpreprints.org This self-immolative process results in the release of the unmodified cytotoxic drug, carbon dioxide, and an aza-quinone methide by-product. researchgate.netcam.ac.uk The self-immolative nature of the PAB spacer is crucial as it ensures the release of the payload in its fully active form, without any residual linker fragments that might impede its cytotoxic function. encyclopedia.pubpreprints.orgcam.ac.uk
Influence of Neighboring Residues and Linker Environment on Enzymatic Efficiency
The introduction of a third amino acid at the P3 position (N-terminal to valine) can dramatically alter the linker's susceptibility to both target and non-target enzymes. For example, adding a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) tripeptide has been shown to markedly reduce the linker's susceptibility to cleavage by Ces1c in rodent plasma. adcreview.comnih.gov This modification appears to repel the Ces1c enzyme without negatively impacting the cleavage by Cathepsin B. cam.ac.uk In contrast, a lysine (B10760008) residue at the P3 position rendered the linker more labile. nih.gov
The nature of the amino acid at the P1 position (citrulline) also plays a role. Replacing the polar citrulline with the less polar alanine (B10760859) was found to decrease plasma stability, though the rate of payload release by Cathepsin B was not affected. preprints.orgresearchgate.net Conversely, an arginine at the P1 position was reported to improve cleavage efficiency by nine-fold, suggesting that a polar or basic amino acid at this position is preferable for efficient payload release. researchgate.net An acidic residue at P1, however, decreased cleavage efficiency. researchgate.net
The steric bulk of the payload itself can also hinder the binding of cathepsins to the Val-Cit dipeptide. encyclopedia.pubnih.govpreprints.org The inclusion of the PAB spacer helps to alleviate this steric hindrance, thereby improving the efficiency of enzymatic cleavage. encyclopedia.pubnih.govpreprints.org Furthermore, the site of conjugation on the antibody can affect linker stability, with more solvent-exposed linkers exhibiting lower stability. cam.ac.ukrsc.org
Table 3: Impact of Neighboring Residues on Val-Cit Linker Cleavage
| Position | Modification | Effect on Cleavage/Stability | Reference |
|---|---|---|---|
| P3 | Glutamic acid (Glu) | Increased stability in rodent plasma by reducing Ces1c cleavage; maintained or increased Cathepsin B cleavage. | adcreview.comcam.ac.uknih.gov |
| P3 | Lysine (Lys) | Reduced stability. | nih.gov |
| P1 | Alanine (Ala) | Decreased plasma stability without affecting Cathepsin B-mediated release. | preprints.orgresearchgate.net |
| P1 | Arginine (Arg) | Improved cleavage efficiency by nine-fold. | researchgate.net |
| P1 | Aspartic acid (Asp) | Decreased payload release by Cathepsin B. | researchgate.net |
Elucidation of the Self Immolative Mechanism in Pab Containing Linkers
The 1,6-Elimination Cascade for Payload Release
The self-immolative nature of the PAB spacer is predicated on a well-defined 1,6-elimination reaction, a process that proceeds through an electronic cascade mechanism. This reaction is not enzymatic; it is a spontaneous chemical fragmentation that occurs only after the PAB's aniline (B41778) nitrogen is unmasked by a preceding enzymatic cleavage event.
The mechanism, as it applies to a PAB-linked system, can be deconstructed into the following sequence:
Enzymatic Trigger: The process is initiated by the site-specific enzymatic hydrolysis of the amide bond between the C-terminal amino acid of the peptide sequence (Citrulline in Fmoc-Gly3-Val-Cit-PAB ) and the amino group of the PAB spacer. This cleavage liberates the aniline nitrogen, converting the stable amide into a free aniline derivative.
Electronic Rearrangement: The newly freed lone pair of electrons on the aniline nitrogen becomes available to participate in resonance with the aromatic ring. This lone pair donates electron density into the π-system of the benzene (B151609) ring, fundamentally altering its electronic character.
Initiation of 1,6-Elimination: The increased electron density is relayed through the conjugated system to the para position, where the benzylic carbon is attached to the payload via a carbamate (B1207046), carbonate, or ether linkage. This electron donation significantly weakens the benzylic C-O (or C-X) bond holding the payload.
Fragmentation and Release: The system collapses through a 1,6-elimination pathway. The benzylic C-O bond cleaves, releasing the payload in its native, unmodified form. Simultaneously, the linker fragment rearranges to form a highly reactive intermediate, aza-quinone methide (also known as iminoquinone methide), which is quickly hydrolyzed by water. In the case of a PAB-carbamate linker, this process also results in the release of carbon dioxide.
This cascade is exceptionally efficient because it is an intramolecular, thermodynamically favorable process that proceeds rapidly once initiated. The spatial separation of the trigger site (the peptide bond) and the release site (the benzylic bond) is the defining feature of this "self-immolative" spacer, ensuring that the payload is released only after the specific enzymatic signal is received.
Electronic Effects Governing the Self-Immolation Process
The rate of the 1,6-elimination cascade is not constant; it is highly tunable and exquisitely sensitive to the electronic properties of the PAB aromatic ring. The central event driving the fragmentation is the donation of the aniline nitrogen's lone pair into the ring. Consequently, substituents on the aromatic ring that modulate its electron density have a profound and predictable impact on the rate of payload release.
Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or alkyl groups, when placed on the aromatic ring, increase the electron density of the π-system. This has two synergistic effects: it enhances the nucleophilicity of the aniline nitrogen (after unmasking) and stabilizes the transition state of the elimination reaction. As a result, EDGs significantly accelerate the rate of fragmentation, leading to a shorter half-life (t½) for the linker and faster payload release.
Electron-Withdrawing Groups (EWGs): Conversely, substituents such as fluoro (-F), chloro (-Cl), or nitro (-NO₂) pull electron density away from the aromatic ring. This deactivates the ring, reduces the electron-donating ability of the aniline nitrogen, and destabilizes the electron-rich transition state. Consequently, EWGs markedly slow down the rate of the 1,6-elimination, resulting in a longer linker half-life and more delayed payload release.
This principle allows for the fine-tuning of linker kinetics to match specific biological requirements. Research findings have quantitatively demonstrated this relationship, as summarized in the table below.
| Substituent | Position on Ring | Electronic Effect | Illustrative Relative Half-Life (t½) |
|---|---|---|---|
| -H (Unsubstituted) | N/A | Neutral (Baseline) | ~10 seconds |
| -OCH₃ | 2-position | Strong Electron-Donating | < 1 second |
| -CH₃ | 2-position | Weak Electron-Donating | ~3 seconds |
| -F | 2-position | Moderate Electron-Withdrawing | ~40 seconds |
| -Cl | 2,6-positions (dichloro) | Strong Electron-Withdrawing | Several minutes to hours |
Variants of Self-Immolative Spacers and Their Comparative Mechanisms
While the PAB system is a benchmark in self-immolative chemistry, several other spacer systems have been developed, each operating on distinct chemical principles. A comparative analysis highlights the versatility of this strategy and the specific advantages of different scaffolds.
PAB-Based Spacers: As detailed, these rely on a 1,6-elimination triggered by the unmasking of an aniline. Their primary advantages are the well-understood kinetics, tunability via electronic effects, and the large body of research supporting their use.
Hemiketal and Hemiaminal Spacers: These systems are triggered by the cleavage of a nearby ester or amide bond, respectively. The cleavage unmasks a hydroxyl group, which is positioned to cyclize onto a nearby carbonyl (ketone or aldehyde). This intramolecular cyclization displaces the payload, which is typically linked as an alcohol or amine. The fragmentation is driven by the formation of a stable lactone or lactam ring.
Cyclization-Elimination Spacers (e.g., Mandelic Acid-based): In these linkers, a payload is attached via an ester or carbonate bond. An enzymatic trigger (e.g., esterase) hydrolyzes a different ester bond on the spacer molecule. This reveals a carboxylic acid and a hydroxyl group that are sterically poised for intramolecular cyclization, forming a stable cyclic ester and expelling the payload.
The choice of spacer depends on the nature of the payload, the desired release kinetics, and the specific enzymatic trigger available at the target site. Each system offers a unique combination of stability, trigger-specificity, and fragmentation mechanism.
| Spacer Type | Activation Trigger | Elimination Mechanism | Released Byproduct |
|---|---|---|---|
| p-Aminobenzyl (PAB) | Amide/Carbamate cleavage (unmasks aniline) | 1,6-Electronic Elimination Cascade | Aza-quinone methide |
| Hemiketal | Ester/Amide cleavage (unmasks hydroxyl) | Intramolecular Cyclization (Lactonization) | Lactone |
| Hemiaminal | Ester/Amide cleavage (unmasks hydroxyl) | Intramolecular Cyclization (Lactamization) | Lactam |
| Mandelic Acid-based | Ester hydrolysis (unmasks carboxylate/hydroxyl) | Intramolecular Cyclization (Esterification) | Cyclic Carbonate/Ester |
Advanced Design Principles and Structure Activity Relationships in Peptide Linker Optimization
Rational Design of Peptide Linker Sequences for Enhanced Stability and Cleavage
The rational design of peptide linkers like the one in Fmoc-Gly3-Val-Cit-PAB is a delicate balance between ensuring stability in systemic circulation and enabling rapid, specific cleavage within the target cell's lysosomal environment. mdpi.com
Amino Acid Substitutions and Their Impact on Protease Recognition
The Valine-Citrulline (Val-Cit) dipeptide sequence is a well-established substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells. nih.govresearchgate.netmdpi.comresearchgate.net The cleavage occurs at the amide bond C-terminal to the citrulline residue, initiating the release of the payload. mdpi.com
The specificity of this interaction is highly dependent on the amino acid residues at the P2 (Val) and P1 (Cit) positions of the linker. Structure-activity relationship (SAR) studies have demonstrated that a hydrophilic residue is generally required at the P1 position, while a lipophilic residue at P2 enhances plasma stability. osf.io The Val-Cit pair has been shown to be significantly more stable in human plasma compared to other dipeptides like Phe-Lys. creative-biogene.com
The introduction of the Fmoc-Gly3 moiety to the N-terminus of the Val-Cit sequence can influence protease recognition. While the Fmoc group is primarily a protecting group for synthesis, its bulky and hydrophobic nature could sterically hinder the approach of the protease if not completely removed. publish.csiro.auresearchgate.net However, in its intended use within an ADC, the Fmoc group would be cleaved off during the synthesis of the final conjugate. The remaining Gly3 (tri-glycine) sequence at the P3, P4, and P5 positions is less likely to negatively impact protease recognition due to the small and flexible nature of glycine (B1666218) residues. nih.govacs.org In fact, extending the peptide chain away from the conjugation site on the antibody can sometimes improve enzyme access to the cleavage site. nih.gov
Conversely, substitutions within the Val-Cit motif itself have profound effects. For instance, replacing Valine with a more hydrophilic residue can decrease plasma stability, while modifications to Citrulline can significantly alter cleavage kinetics. nih.gov The development of the Glu-Val-Cit linker is a prime example, where the addition of a glutamic acid at the P3 position was shown to increase stability in mouse plasma by reducing susceptibility to carboxylesterase, without compromising Cathepsin B-mediated cleavage. nih.govacs.org
| Dipeptide Linker | Relative Cleavage Rate by Cathepsin B | Relative Stability in Human Plasma | Key Findings |
| Val-Cit | High | High | The benchmark for Cathepsin B-cleavable linkers, showing a good balance of cleavability and plasma stability. creative-biogene.comnih.gov |
| Phe-Lys | Very High | Low | Rapidly cleaved but less stable in plasma compared to Val-Cit. creative-biogene.com |
| Val-Ala | Moderate | High | Shows good stability, sometimes with reduced aggregation propensity compared to Val-Cit, but may have different cleavage kinetics. osf.io |
| Glu-Val-Cit | High | Very High (in mouse plasma) | Addition of a P3 glutamic acid residue enhances stability against certain plasma esterases without hindering Cathepsin B cleavage. nih.govacs.org |
Influence of Linker Length and Amino Acid Composition on Conformational Space
Glycine, being the smallest amino acid with only a hydrogen atom as its side chain, imparts a high degree of conformational flexibility to the peptide backbone. nih.govacs.org Linkers composed of glycine repeats, often referred to as "GS" linkers when combined with serine, are modeled as random coils and are used to ensure that the functional domains they connect can move and fold independently. nih.govacs.orgacs.org The tri-glycine sequence in this compound increases the spatial separation between the antibody and the cytotoxic payload, which can be crucial for several reasons:
It can prevent the bulky antibody from sterically hindering the interaction of the Val-Cit dipeptide with the active site of the protease. nih.gov
It allows the payload to be positioned away from the antibody surface, potentially reducing any impact on the antibody's antigen-binding affinity.
The increased flexibility can facilitate the payload's interaction with its intracellular target after cleavage.
Studies on glycine-serine linkers have shown that their conformational behavior can be quantitatively described using polymer physics models like the wormlike chain (WLC) and Gaussian chain (GC) models. acs.orgacs.orgnih.gov These models relate the linker's length and composition to its persistence length, a measure of its stiffness. For polyglycine, the characteristic ratio (C∞), a parameter in the GC model, is approximately 2, indicating high flexibility. acs.orgacs.org Therefore, the Gly3 segment in the linker is expected to adopt a highly flexible, random coil-like conformation in solution.
Strategies for Modulating Linker Hydrophilicity/Hydrophobicity and Aggregation Propensity
The Fmoc group is highly hydrophobic and can significantly contribute to the aggregation of peptides during solid-phase synthesis. publish.csiro.auresearchgate.net This is a major consideration during the manufacturing process of the linker itself.
The Gly3 sequence is hydrophilic and flexible. The inclusion of glycine residues is a common strategy to increase the hydrophilicity of peptide linkers and thereby counteract the hydrophobicity of the payload and other linker components. nih.govacs.org This can help to mitigate aggregation of the final antibody-drug conjugate, which is a common challenge, especially with high drug-to-antibody ratios (DARs). nih.gov
The Val-Cit dipeptide has a mixed character. Valine is a hydrophobic amino acid, while citrulline is more polar. The hydrophobicity of the Val-Cit-PAB moiety has been identified as a contributor to ADC aggregation. osf.ioacs.org Studies have shown that replacing valine with a less hydrophobic amino acid or incorporating hydrophilic spacers can reduce aggregation. nih.gov For example, ADCs with Val-Ala linkers have sometimes shown less aggregation than those with Val-Cit linkers. osf.io
| Component | General Contribution to Hydrophilicity/Hydrophobicity | Impact on Aggregation |
| Fmoc | Hydrophobic | Increases aggregation propensity, particularly during synthesis. publish.csiro.auresearchgate.net |
| Gly3 | Hydrophilic | Decreases aggregation propensity by increasing solubility and flexibility. nih.govacs.org |
| Val-Cit | Mixed (Val is hydrophobic, Cit is polar) | Can contribute to aggregation, particularly at high drug-to-antibody ratios. nih.govacs.org |
| PAB | Hydrophobic | Contributes to the overall hydrophobicity of the linker system. nih.gov |
Computational Approaches to Peptide Linker Design and Conformational Dynamics
Computational methods are increasingly being employed to rationalize and accelerate the design of peptide linkers with optimal properties. These approaches range from molecular modeling and simulations to the development of predictive algorithms.
Molecular Modeling and Simulation of Linker-Enzyme Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational dynamics of peptide linkers and their interactions with proteases at an atomic level. nih.gov Such simulations can provide insights into:
The preferred conformations of the linker in solution.
The binding mode of the linker within the enzyme's active site.
The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern substrate recognition and catalysis.
Predictive Algorithms for Optimized Linker Architectures
In addition to simulation-based methods, a variety of predictive algorithms are being developed to aid in the design of optimized peptide linkers. These algorithms often leverage machine learning techniques and are trained on large datasets of known protease substrates and their cleavage efficiencies. nih.govresearchgate.net
For protease-cleavable linkers like the one in This compound , predictive models based on position-weighted matrices (PWMs) or more sophisticated machine learning approaches can be used to score potential peptide sequences for their likelihood of being cleaved by a specific protease. nih.gov These models take into account the amino acid preferences at each position (P4, P3, P2, P1, P1', P2', etc.) relative to the scissile bond.
While many of these tools are designed for general protease substrate prediction, they can be adapted for linker design. For example, an algorithm could be used to screen a virtual library of peptide sequences to identify those that are predicted to be efficiently cleaved by Cathepsin B while remaining stable to other proteases found in the plasma. There are also computational tools, such as PeptideCutter, that can predict potential cleavage sites for various proteases within a given peptide sequence. google.com
Bioconjugation Strategies and Application Contexts for Fmoc Gly3 Val Cit Pab Derivatives
Covalent Attachment Methodologies for Antibody-Drug Conjugates (ADCs)
The effectiveness of an ADC is highly dependent on the method used to attach the linker-payload complex to the antibody. The goal is to create a stable conjugate that remains intact in the bloodstream but efficiently releases the cytotoxic agent upon reaching the target cancer cells. The Fmoc-Gly3-Val-Cit-PAB linker is designed to be cleaved by intracellular enzymes, and its attachment to an antibody is a key step in ADC manufacturing.
The Val-Cit (valine-citrulline) dipeptide sequence is a well-established component of linkers used in several FDA-approved ADCs. acs.orgnih.gov This sequence is recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. nih.govbroadpharm.comtcichemicals.com The p-aminobenzyl carbamate (B1207046) (PAB) group acts as a self-immolative spacer, which, upon cleavage of the Val-Cit bond, undergoes a 1,6-elimination to release the active drug. nih.govnih.gov The triglycine (B1329560) (Gly3) portion of the linker can enhance hydrophilicity and spatial separation, while the fluorenylmethyloxycarbonyl (Fmoc) group is a protecting group typically removed during the synthesis and conjugation process.
To overcome the heterogeneity and potential for inconsistent efficacy associated with traditional conjugation methods that randomly target lysine (B10760008) or cysteine residues, site-specific conjugation techniques have been developed. These methods allow for the precise attachment of the this compound linker-payload to the antibody, resulting in a more homogeneous ADC with a defined drug-to-antibody ratio (DAR).
One approach involves the genetic engineering of antibodies to introduce specific amino acid sequences that can be recognized by enzymes for conjugation. google.com This allows for controlled placement of the linker, ensuring that the conjugation does not interfere with the antigen-binding site of the antibody. Another strategy involves the use of enzymes that can modify specific sites on the antibody, creating a handle for the linker to attach. google.com These site-specific methods lead to ADCs with improved pharmacokinetic properties and a wider therapeutic window.
Optimization of this interface involves several considerations. The hydrophobic nature of the Val-Cit-PAB linker can limit the achievable DAR, as higher ratios can lead to aggregation. acs.orgnih.gov To address this, hydrophilic components, such as polyethylene (B3416737) glycol (PEG) or additional peptide sequences, are sometimes incorporated into the linker design. acs.orgchemexpress.com For instance, the Gly3 moiety in this compound contributes to the linker's properties.
Furthermore, research has focused on modifying the peptide sequence to enhance its stability and selectivity. While Val-Cit is a common motif, other dipeptides like Val-Ala have also been explored. Studies have shown that the Val-Cit linker is significantly more stable in human plasma than hydrazone linkers. nih.gov However, the Val-Cit linker has shown vulnerability to premature cleavage by enzymes like carboxylesterase Ces1C and human neutrophil elastase (NE), which can lead to off-target toxicity. acs.orgnih.gov This has prompted the development of novel linker designs, such as "exolinkers," where the cleavable peptide is repositioned to improve stability and resistance to these non-target enzymes. acs.orgnih.govchemexpress.com
Site-Specific Conjugation Approaches
Integration into Other Targeted Delivery Systems
While ADCs are the primary application for this compound and similar linkers, the underlying principle of enzyme-cleavable linkers is adaptable to other targeted delivery systems. These systems aim to concentrate a therapeutic agent at a specific site in the body, minimizing systemic exposure and associated side effects.
The Val-Cit-PAB moiety can be incorporated into various bioconjugates beyond monoclonal antibodies. For example, it can be linked to other targeting ligands such as smaller antibody fragments, peptides, or small molecules that bind to receptors overexpressed on cancer cells. The versatility of the linker allows for its use in a range of therapeutic platforms where targeted release in a lysosomal compartment is desired.
Research on Release Efficiencies in Mimicked Biological Compartments
The release of the payload from an ADC containing a Val-Cit-PAB linker is contingent on the enzymatic activity within the lysosome. Research has demonstrated that the cleavage of the amide bond between citrulline and the PAB group by cathepsin B is the key step initiating drug release. nih.govtcichemicals.com Following this cleavage, the PAB spacer undergoes self-immolation to liberate the active drug. nih.govnih.gov
Comparative studies have evaluated the stability of different linker types. In human plasma, the Val-Cit linker exhibited a half-life of 230 days, demonstrating its high stability in circulation. cam.ac.uk However, in mouse plasma, the stability was lower, which is an important consideration for preclinical studies. cam.ac.uk The efficiency of payload release is a critical determinant of an ADC's potency, and the Val-Cit-PAB system has been refined to ensure a balance between plasma stability and efficient intracellular drug release.
Analytical and Characterization Methodologies for Fmoc Gly3 Val Cit Pab Conjugates
Chromatographic Techniques for Purity Assessment and Product Isolation
Chromatographic methods are indispensable for both the purification of Fmoc-Gly3-Val-Cit-PAB-drug constructs and the assessment of their purity. High-performance liquid chromatography (HPLC) is the cornerstone of these analytical efforts.
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of the this compound linker and its subsequent conjugates. vulcanchem.comnih.gov Purity is typically confirmed by UV detection, often at 220 nm, which corresponds to the absorbance of the peptide bonds. vulcanchem.com The progress of the coupling reaction between the linker and the drug can be monitored using analytical RP-HPLC. rsc.org For ADCs, hydrophobic interaction chromatography (HIC) is a powerful technique to characterize the distribution of drug-linked species and determine the average drug-to-antibody ratio (DAR). nih.gov
Product Isolation: Preparative HPLC is employed for the isolation and purification of the final this compound-drug product. vulcanchem.comherbmedpharmacol.com For instance, after synthesis, the crude product can be purified by semi-preparative HPLC to yield the desired compound with high purity. rsc.org The use of a C18 column with a gradient of aqueous acetonitrile (B52724) containing an additive like trifluoroacetic acid (TFA) is a common practice for achieving effective separation. rsc.orgherbmedpharmacol.com
Below is a table summarizing typical chromatographic conditions used for the analysis and purification of related Val-Cit linker constructs.
| Technique | Column | Mobile Phase | Detection | Application | Reference |
| Analytical RP-HPLC | C18 (e.g., 5 µm, 4.6 × 150 mm) | Gradient of acetonitrile in water with 0.1% TFA | UV at 220 nm | Purity assessment, reaction monitoring | vulcanchem.comrsc.org |
| Preparative RP-HPLC | C18 (e.g., 5 µm, 19 × 250 mm) | Gradient of aqueous acetonitrile with 0.1% TFA | UV | Product isolation and purification | rsc.orgherbmedpharmacol.com |
| HIC | N/A | N/A | UV | DAR determination, analysis of drug-linked species | nih.gov |
Spectroscopic and Spectrometric Approaches for Structural Confirmation and Cleavage Analysis
Spectroscopic and spectrometric methods are vital for the structural elucidation of the this compound linker and its conjugates, as well as for analyzing their cleavage products.
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are the primary tools for confirming the chemical structure of the synthesized linker-drug conjugate. nih.gov High-resolution mass spectrometry (HRMS) is particularly useful for validating the molecular weight and elemental composition of the compound with high accuracy. rsc.orggoogle.com Electrospray ionization (ESI) is a common ionization technique used for the mass spectrometric analysis of these non-volatile biomolecules. herbmedpharmacol.com
Cleavage Analysis: Mass spectrometry is also a powerful tool for studying the enzymatic cleavage of the Val-Cit linker. researchgate.net By incubating the ADC with the target enzyme, such as cathepsin B, and analyzing the reaction mixture by LC-MS/MS, the cleavage products can be identified and quantified. researchgate.net This allows for the confirmation of the specific cleavage site between the citrulline and p-aminobenzyl (PAB) groups.
The following table provides examples of spectroscopic and spectrometric data for related Val-Cit linker-drug conjugates.
| Technique | Instrumentation | Purpose | Typical Findings | Reference |
| NMR Spectroscopy | Bruker Avance (e.g., 400 or 500 MHz) | Structural elucidation | Provides detailed information on the chemical environment of protons and carbons, confirming the connectivity of the amino acids and other moieties. | rsc.org |
| Mass Spectrometry (MS) | ESI-TOF, MALDI-TOF | Molecular weight determination, structural integrity | Confirms the expected molecular weight of the linker-drug conjugate and identifies any impurities or degradation products. | vulcanchem.comherbmedpharmacol.com |
| High-Resolution Mass Spectrometry (HRMS) | Agilent LC-TOF MS | Precise mass measurement | Provides highly accurate mass data to confirm the elemental composition of the synthesized compound. | rsc.orggoogle.com |
| LC-MS/MS | N/A | Cleavage site analysis | Identifies the specific peptide bond cleaved by the enzyme and quantifies the released payload. | researchgate.net |
Biophysical Methods for Probing Linker Stability and Conformational Changes
Biophysical techniques are employed to investigate the stability of the this compound linker within the ADC and to understand any conformational changes that may occur upon conjugation.
Linker Stability: The stability of the linker is a critical attribute for an effective ADC, ensuring that the cytotoxic payload remains attached to the antibody in systemic circulation and is only released at the target site. proteogenix.science The inclusion of the triglycine (B1329560) (Gly3) spacer in the this compound linker is intended to provide flexibility, which can influence the linker's stability and interaction with the processing enzymes. vulcanchem.com Glycine-rich linkers are known for their flexibility and ability to connect protein domains without imposing conformational constraints. researchgate.net
Real-Time Monitoring of Enzymatic Cleavage and Payload Release
The controlled release of the cytotoxic payload from the this compound conjugate is a key feature, and real-time monitoring of this process provides valuable kinetic data.
Enzymatic Cleavage: The Val-Cit dipeptide sequence is specifically designed to be cleaved by lysosomal proteases, most notably cathepsin B, which is often overexpressed in tumor cells. vulcanchem.commdpi.com The cleavage occurs at the amide bond between citrulline and the PAB spacer, initiating the self-immolative release of the drug. vulcanchem.com
Real-Time Monitoring: Fluorescence-based assays are powerful tools for the real-time monitoring of enzymatic cleavage. antibodiesinc.comnih.gov These assays often utilize a fluorogenic substrate that mimics the linker-drug structure. For example, a substrate containing the Val-Cit sequence linked to a quenched fluorophore can be used. Upon cleavage by cathepsin B, the fluorophore is released and its fluorescence can be measured over time to determine the rate of the enzymatic reaction. 5z.com Such assays can be performed using purified enzymes or in a cellular context to understand the kinetics of payload release within the target cells. antibodiesinc.com
The kinetics of payload release can be modeled to provide quantitative information on the rate of bond degradation, which is a fundamental parameter for the design and evaluation of ADCs. nih.gov
Emerging Trends and Future Research Directions in Peptide Self Immolative Linker Technologies
Development of Novel Protease-Specific Linker Motifs
The Val-Cit dipeptide motif is a well-established protease-cleavable linker, recognized and cleaved by lysosomal proteases such as cathepsin B, which are often upregulated in tumor cells. iphasebiosci.comiris-biotech.decaymanchem.com However, the standard Val-Cit linker has shown susceptibility to premature cleavage by other enzymes, such as carboxylesterase 1c (Ces1c) in rodents and human neutrophil elastase, which can lead to off-target toxicity and reduced therapeutic efficacy. acs.orgnih.govspringernature.com This has spurred the development of novel peptide sequences with enhanced specificity and stability.
The inclusion of a triglycine (B1329560) (Gly3) spacer in Fmoc-Gly3-Val-Cit-PAB is indicative of efforts to modulate the linker's properties. While the Gly-Gly-Phe-Gly tetrapeptide has demonstrated good stability in plasma, the focus of recent research has been on modifications to the Val-Cit motif itself. researchgate.net A significant advancement has been the incorporation of a glutamic acid (Glu) residue at the P3 position, creating the Glu-Val-Cit (EVCit) tripeptide. nih.govspringernature.commedchemexpress.com This modification has been shown to confer resistance to Ces1c, thereby improving the linker's stability in mouse models and providing more reliable preclinical data. springernature.commedchemexpress.comnih.gov
Another innovative approach is the development of "exo-cleavable linkers." acs.orgadcreview.comnih.govnih.govresearchgate.net In this design, the cleavable peptide sequence, such as Glu-Val-Cit or Glu-Glu-Val-Cit, is repositioned to the "exo" position of the p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer. acs.orgnih.gov This structural rearrangement has demonstrated several advantages:
Enhanced Stability: Exo-linkers have shown increased resistance to cleavage by enzymes like human neutrophil elastase. acs.orgnih.gov
Improved Hydrophilicity: The incorporation of hydrophilic residues like glutamic acid helps to counteract the hydrophobicity of the payload, reducing the risk of ADC aggregation, especially at higher drug-to-antibody ratios (DARs). acs.orgadcreview.com
Masking Payload Hydrophobicity: The exo-linker design appears to be more effective at shielding the hydrophobic payload, which is a significant challenge in ADC development. acs.orgnih.gov
The table below summarizes the characteristics of different peptide linker motifs. While direct comparative data for the Gly3-Val-Cit motif is limited in the reviewed literature, its properties can be inferred from the trends observed with related peptide sequences.
| Linker Motif | Key Feature | Advantage(s) | Disadvantage(s) |
| Val-Cit | Standard cathepsin B cleavable dipeptide | Well-established; effective intracellular cleavage | Susceptible to premature cleavage by Ces1c and neutrophil elastase; hydrophobic. acs.orgnih.gov |
| Glu-Val-Cit (EVCit) | Addition of glutamic acid at P3 position | Increased stability in mouse plasma (Ces1c resistance). nih.govmedchemexpress.com | Still susceptible to neutrophil elastase. nih.gov |
| Glu-Gly-Cit (EGCit) | Glycine (B1666218) at P2 and glutamic acid at P3 | Increased resistance to neutrophil elastase; improved hydrophilicity. nih.gov | |
| Exo-Glu-Val-Cit | Relocation of the peptide to the "exo" position of PAB | Enhanced stability against neutrophil elastase; improved hydrophilicity and reduced aggregation. acs.orgnih.gov | |
| Gly3-Val-Cit | Triglycine spacer | Potential for modulating hydrophilicity and enzyme accessibility. | Specific performance data on stability and enzyme specificity is less documented in comparative studies. |
Integration of Multi-Triggered Release Mechanisms
To further enhance the specificity of drug release and minimize off-target effects, researchers are exploring the integration of multi-triggered release mechanisms. This involves designing linkers that require more than one stimulus to liberate the payload. A promising strategy is the development of tandem-cleavage linkers, which necessitate two sequential enzymatic cleavage events. acs.org
For instance, a linker can be designed with a primary cleavage site protected by a sterically hindering group, such as a glucuronide moiety. acs.org This initial group is cleaved by β-glucuronidase, an enzyme also found in the tumor microenvironment. news-medical.net Once this first "trigger" has occurred, the second cleavage site—for example, a Val-Cit dipeptide—becomes accessible to cathepsin B within the lysosome. This dual-requirement system significantly reduces the probability of premature drug release in the bloodstream. acs.org
Other multi-trigger strategies could involve combining:
Enzymatic cleavage with pH sensitivity: The linker might require both the presence of a specific enzyme and the acidic environment of the endosome or lysosome to release the drug. mdpi.comnih.gov
Enzymatic cleavage with a redox potential gradient: This would involve a disulfide bond that is reduced in the intracellular environment, in addition to a protease-sensitive peptide sequence. mdpi.com
Photo-responsive triggers with enzymatic cleavage: Light could be used as an external trigger to activate the linker, making it susceptible to subsequent enzymatic cleavage. nih.gov
While the direct application of these multi-trigger systems with This compound is not yet widely documented, this represents a significant area for future research. The modular nature of this peptide linker makes it a suitable candidate for incorporation into such advanced designs.
Advances in High-Throughput Screening for Linker Optimization
The development of novel linkers with optimized properties necessitates efficient screening methods. High-throughput screening (HTS) platforms are becoming increasingly crucial for evaluating the performance of large libraries of ADCs with different linker-payload combinations. theprismlab.orgaacrjournals.orgalphathera.com
Platforms like PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) allow for the simultaneous screening of ADCs across hundreds of cancer cell lines. theprismlab.orgaacrjournals.org This enables researchers to rapidly assess various factors influencing ADC efficacy, including:
Linker stability and cleavage kinetics.
The impact of the linker on payload potency.
The role of the linker in bystander killing effects.
Mechanisms of resistance related to the linker-payload combination.
By employing such HTS methods, it is possible to systematically evaluate variations of the Gly3-Val-Cit-PAB linker. For example, a library of linkers could be generated with different amino acids flanking the core Val-Cit sequence to identify motifs with the most desirable stability and cleavage profiles. Universal ADC screening platforms, which use secondary antibodies conjugated to the linker-payload, further accelerate the initial screening of primary antibodies without the need for direct conjugation of each candidate, saving time and resources. creativebiolabs.net
The data generated from these HTS campaigns can provide comprehensive insights into structure-activity relationships, guiding the rational design of next-generation linkers based on the This compound scaffold.
Exploration of this compound in Next-Generation Bioconjugates
The This compound linker and its derivatives are integral to the development of next-generation bioconjugates, primarily more sophisticated ADCs. medchemexpress.commedchemexpress.com The goal is to create ADCs with an improved therapeutic window—maximizing efficacy while minimizing toxicity. The design of the linker is central to achieving this.
Future exploration of This compound in this context will likely focus on several key areas:
High Drug-to-Antibody Ratio (DAR) ADCs: The hydrophobicity of many payloads limits the number of drug molecules that can be attached to an antibody without causing aggregation. acs.org The incorporation of hydrophilic peptide sequences, such as the Gly3 tract in This compound , can help mitigate this issue, potentially allowing for the creation of stable, high-DAR ADCs with enhanced potency. acs.orgnih.gov
Homogeneous ADCs: Site-specific conjugation technologies are enabling the production of homogeneous ADCs with a precisely defined DAR and conjugation site. The This compound linker is compatible with these technologies, which can lead to ADCs with more predictable pharmacokinetic properties and improved safety profiles. adcreview.com
Novel Bioconjugate Formats: Beyond traditional ADCs, peptide-drug conjugates (PDCs) are emerging as a promising therapeutic modality. mdpi.compreprints.org In PDCs, a smaller targeting peptide replaces the large monoclonal antibody. The principles of linker design remain the same, and cleavable linkers like Gly3-Val-Cit-PAB are well-suited for these applications, offering targeted drug release in response to tumor-associated enzymes. mdpi.comaxispharm.com
Click Chemistry Applications: The integration of bioorthogonal "click chemistry" reactions offers another avenue for creating novel ADCs. axispharm.com The Gly3-Val-Cit-PAB linker can be functionalized with groups that allow for rapid and specific conjugation to antibodies, facilitating the modular assembly of ADCs with diverse payloads and targeting moieties. axispharm.com
The continued refinement of peptide linkers, exemplified by research into compounds like This compound , is a critical driver of innovation in the field of targeted drug delivery, promising more effective and safer therapies for cancer and other diseases.
Q & A
Q. In Vitro Assays :
- Incubate the compound with cathepsin B (pH 5.0) and quantify drug release via fluorescence or HPLC.
- Compare cleavage rates under hypoxic vs. normoxic conditions.
Q. In Vivo Models :
- Use xenograft mice with tumors expressing cathepsin B. Monitor drug release via PET imaging or LC-MS of plasma/tissue samples.
- Key Metrics :
- for enzymatic cleavage.
- Tumor-to-plasma drug concentration ratio.
- Reference : Cit’s enzyme sensitivity is pH-dependent, requiring microenvironment-specific validation .
Q. How can researchers improve the conjugation efficiency of this compound to antibody-drug conjugates (ADCs)?
- Answer :
Linker Modifications : Introduce maleimide (MC) or NHS esters to enhance thiol/amine reactivity with antibodies.
Stoichiometry Control : Optimize molar ratios (e.g., 4:1 drug-to-antibody) to prevent aggregation.
Q. Post-Conjugation Analysis :
- Use SDS-PAGE and SEC-HPLC to assess conjugate homogeneity.
- Validate drug loading via UV-Vis (absorbance at 280 nm and drug-specific wavelengths).
- Reference : MC-Val-Cit-PAB derivatives show improved stability in serum compared to non-maleimide variants .
Q. What methodologies are recommended for validating the stability of this compound under physiological conditions?
- Answer :
Q. Accelerated Stability Studies :
- Incubate the compound in PBS (pH 7.4) and human serum at 37°C. Sample at 0, 24, 48, and 72 hours.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
